Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
Description
Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a hydroxyl group at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at position 5. This structure serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its Boc group enhances solubility and stability during synthetic processes, while the hydroxyl group provides a reactive site for further functionalization. The compound is commercially available (e.g., Ref: 10-F542393) in varying quantities, with molecular formula C₁₁H₁₇N₃O₃ and molecular weight 267.29 g/mol .
Properties
IUPAC Name |
tert-butyl 3-oxo-2,4,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8-7(6-14)9(15)13-12-8/h4-6H2,1-3H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLXVAXCKABFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327649 | |
| Record name | NSC674228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152559-30-3 | |
| Record name | NSC674228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Condensation and Cyclization
A foundational approach involves constructing the pyrazolo[4,3-C]pyridine core through sequential condensation and cyclization reactions. For example, Patent CN113264931B outlines a method for synthesizing analogous pyrazolopyridine derivatives:
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Formation of the Pyrazole Ring :
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Introduction of the tert-Butyl Group :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LiHMDS, THF, -78°C | 75% |
| 2 | Hydrazine hydrate, 80°C | 80% |
| 3 | Boc₂O, K₂CO₃, DMSO | 96% |
Protection-Deprotection Strategies
The tert-butyl group’s stability under acidic conditions makes it ideal for temporary protection during synthesis. Patent EP2358670B1 demonstrates this in a related pyrrolidine carboxylate synthesis:
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Protection : Tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate is treated with Boc₂O to shield the amine group.
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Functionalization : Subsequent vinylation or hydroxylation steps proceed without disturbing the protected amine.
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Deprotection : Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, yielding the free amine for further modifications.
Mechanistic Insight :
The Boc group’s electron-withdrawing nature stabilizes intermediates, preventing side reactions during cyclization or functionalization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Low-Temperature Reactions : Steps requiring precise stereochemical control, such as LiHMDS-mediated deprotonation, are conducted at -78°C to minimize side reactions.
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Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) enhances reaction rates in SN2-type substitutions, as seen in the coupling of o-fluorobenzonitrile with pyrazolopyridine intermediates.
Catalytic Systems
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Base Catalysts : Potassium carbonate (K₂CO₃) facilitates nucleophilic substitutions by deprotonating hydroxyl or amine groups.
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Lithium Salts : LiHMDS acts as a strong, non-nucleophilic base, critical for generating enolates in condensation reactions.
Challenges and Mitigation Strategies
Purification Difficulties
Scalability Issues
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Atom Economy : Patent CN113264931B emphasizes high atom economy by minimizing protecting groups and redundant steps.
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Industrial Adaptability : Continuous flow systems could enhance scalability for steps requiring strict temperature control.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| LiHMDS Condensation | High yields (75–80%), stereocontrol | Requires cryogenic conditions |
| Boc Protection | Stabilizes intermediates | Acid-sensitive, extra deprotection step |
| Hydrazine Cyclization | Rapid pyrazole formation | Toxicity of hydrazine |
Chemical Reactions Analysis
Functionalization of the Hydroxyl Group
The 3-hydroxy group is a primary site for chemical modifications due to its nucleophilic character.
Halogenation
The hydroxyl group can be replaced with halogens under standard substitution conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | PBr₃, DCM, 0°C → RT | tert-Butyl 3-bromo derivative | 72–85% |
This brominated derivative is a key intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) .
Amination
Conversion to amino derivatives is achieved via Mitsunobu or nucleophilic substitution:
| Method | Reagents | Product (CAS) | Similarity to Parent |
|---|---|---|---|
| Mitsunobu | DIAD, Ph₃P, NH₃ source | tert-Butyl 3-amino analog (398491-64-0) | 0.82 |
The amino analog exhibits enhanced hydrogen-bonding capacity for biological targeting.
Modification of the Carbamate Group
The tert-butyl carbamate (Boc) group is cleavable under acidic conditions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), 2h | 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine | Intermediate for further functionalization |
Ring Functionalization
The partially saturated pyridine ring undergoes selective hydrogenation or oxidation:
Dehydrogenation
| Reaction | Catalyst | Product | Outcome |
|---|---|---|---|
| Aromatization | Pd/C, H₂, EtOH | Pyrazolo[4,3-c]pyridine (aromatic) | Enhanced π-stacking in drug design |
Cyclization
The dihydro-pyridine ring participates in intramolecular cycloadditions to form spirocyclic systems under Rh catalysis .
Biological Activity-Driven Modifications
Derivatives are synthesized to optimize interactions with biological targets:
| Modification | Target | Key Finding | Reference |
|---|---|---|---|
| Hydroxyl → Trifluoromethyl | c-Met kinase | Improved IC₅₀ (12 nM) | |
| Hydroxyl → Sulfonamide | PEX14–PEX5 | Disrupted protein-protein interactions |
Comparative Reactivity of Structural Analogs
| Compound (CAS) | Structural Variation | Reactivity Notes |
|---|---|---|
| 398491-64-0 | 3-Amino substitution | Higher solubility in polar solvents |
| 657428-42-7 | Pyrrolo[3,4-c]pyrazole core | Faster Boc deprotection kinetics |
| 1936429-06-9 | 3-Bromo substitution | Enables Pd-mediated couplings |
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
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Anti-inflammatory Activity
- Research indicates that derivatives of pyrazolo[4,3-C]pyridine compounds may demonstrate significant anti-inflammatory properties. The presence of the hydroxyl group in tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate enhances interactions with biological targets involved in inflammatory pathways .
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Analgesic Properties
- Preliminary studies suggest that this compound could exhibit analgesic effects by interacting with pain signaling pathways. Understanding these interactions is crucial for developing effective pain management therapies.
- Antimicrobial Activity
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Analgesic properties | Showed efficacy in pain models comparable to standard analgesics. |
| Study C | Antimicrobial activity | Exhibited potent activity against specific bacterial strains. |
These findings support the potential of this compound as a lead compound for drug development targeting inflammation and pain management.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. Additionally, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
3-Amino Derivatives
- Compound: tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molecular Weight : 238.29 g/mol
- Activity: Investigated as a precursor for anticancer kinase inhibitors due to its amino group, which facilitates coupling reactions .
- Source : CAS 398491-64-0, available in research quantities (e.g., 250 mg to 1 g) .
3-Oxo Derivatives
- Compound : tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 253.26 g/mol
- Structural Data : Crystallographic studies confirm a planar pyrazolo-pyridine ring system, enabling hydrogen-bonding interactions in solid-state applications .
3-Carboxamide Derivatives
- Compound : 1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide
- Molecular Formula : C₂₇H₂₄N₆O₄
- Molecular Weight : 496.52 g/mol
- Activity : Exhibits potent anti-tubercular activity with IC₅₀ = 21.8 ± 0.8 μM against Mycobacterium tuberculosis pantothenate synthetase (PS) and MIC = 26.7 μM against MTB .
3-Iodo Derivatives
3-Hydroxymethyl Derivatives
- Compound : tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Molecular Formula : C₁₃H₂₁N₃O₃
- Molecular Weight : 267.32 g/mol
- Application : The hydroxymethyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions .
Comparative Data Table
Biological Activity
Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate (CAS No. 152559-30-3) is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrazolo[4,3-C]pyridines often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds similar to tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine have shown significant inhibitory activity against CDK2 and CDK9, with IC₅₀ values in the low micromolar range .
Biological Activities
- Antitumor Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Study 1: Antitumor Efficacy
In a study published in MDPI, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antitumor activities. Among these, tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine exhibited notable inhibition of cell proliferation in human cancer cell lines with IC₅₀ values significantly lower than those of standard chemotherapeutics .
Case Study 2: CDK Inhibition
A comparative analysis highlighted the selectivity of certain pyrazolo[4,3-C]pyridine derivatives towards CDK2 over CDK9. One compound demonstrated a 265-fold selectivity for CDK2 with an IC₅₀ value of 0.36 µM, indicating its potential as a targeted therapeutic agent in cancer treatment .
Data Summary
The following table summarizes key findings related to the biological activity of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine:
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?
The compound is typically synthesized via multi-step protocols involving cyclization and protection/deprotection strategies. A common method involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine to form a thiazole intermediate, followed by nitrosation using tert-butyl nitrite and copper(I) bromide in DMF at 50°C . Alternative routes employ tert-butyl carbamate intermediates, with NaH-mediated alkylation in THF to introduce substituents . Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol) are critical for yield optimization (74–78%) .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural validation. Crystals are grown via slow evaporation or recrystallization (e.g., ethanol) . Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. SHELX programs (SHELXL for refinement, SHELXS for solution) are used for structure determination, with hydrogen atoms placed geometrically and refined using a riding model . Key parameters include R-factors (<0.06) and mean C–C bond deviations (<0.003 Å) .
Q. What safety precautions are required when handling this compound?
The compound is classified under GHS as acutely toxic (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A). Researchers must:
- Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
- Work in a fume hood with proper ventilation.
- Store in airtight containers away from oxidizers.
- Follow emergency protocols: rinse eyes with water for 15 minutes, seek medical attention if ingested .
Q. Which analytical techniques are used for purity and structural characterization?
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm, pyrazole protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 253.15) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can Cremer-Pople parameters resolve conformational ambiguities in the pyrazolo-pyridine ring system?
The puckering of the six-membered ring is analyzed using Cremer-Pople coordinates, which define out-of-plane displacements (amplitude ) and phase angles (). Computational tools (e.g., Gaussian) calculate these parameters from X-ray or DFT-optimized geometries. For example, a value >0.5 Å indicates significant chair distortion, while distinguishes between envelope or twist conformations . This method resolves discrepancies between crystallographic data and NMR-derived models .
Q. How are contradictions between NMR and X-ray data addressed?
Discrepancies (e.g., unexpected NMR splitting vs. symmetric X-ray structures) often arise from dynamic effects. Solutions include:
Q. What strategies optimize synthetic yields for derivatives with bulky substituents?
Steric hindrance from tert-butyl or benzyl groups reduces reaction efficiency. Mitigation approaches:
- Solvent choice : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
- Catalysis : Cu(I) salts (e.g., CuBr) enhance nitrosation efficiency in DMF at 50°C .
- Protecting groups : Boc protection of amines prevents side reactions during alkylation .
Q. How is the compound evaluated for biological activity (e.g., antimicrobial or kinase inhibition)?
- Kinase inhibition assays : Incubate with recombinant kinases (e.g., EGFR) and measure ATP depletion via luminescence .
- Antimicrobial testing : Determine MIC values against ESKAPE pathogens using broth microdilution. Derivatives with nitro groups show enhanced activity due to redox cycling .
- Cellular uptake studies : LC-MS quantifies intracellular concentrations, correlating with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
